![molecular formula C16H13NO3 B12528396 Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester CAS No. 663181-29-1](/img/structure/B12528396.png)
Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester is an organic compound with a complex structure that includes a benzoic acid core, a pyridine ring, and a propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester typically involves the reaction of benzoic acid derivatives with pyridine-containing compounds under specific conditions. One common method involves the use of a reflux condenser to facilitate the reaction between benzonitrile and sodium hydroxide, followed by further processing to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments is crucial to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-hydroxy-, methyl ester:
Benzoic acid, 4-methoxy-, methyl ester: Known for its use in organic synthesis and as an intermediate in the production of various chemicals.
Benzoic acid, 4-methyl-, methyl ester: Utilized in the synthesis of fragrances and flavoring agents.
Uniqueness
Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester is unique due to its specific structural features, which confer distinct chemical properties and potential applications. The presence of the pyridine ring and the propenyl group differentiates it from other benzoic acid derivatives, making it a valuable compound for specialized research and industrial applications.
Propriétés
Numéro CAS |
663181-29-1 |
|---|---|
Formule moléculaire |
C16H13NO3 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
methyl 4-(3-oxo-3-pyridin-3-ylprop-1-enyl)benzoate |
InChI |
InChI=1S/C16H13NO3/c1-20-16(19)13-7-4-12(5-8-13)6-9-15(18)14-3-2-10-17-11-14/h2-11H,1H3 |
Clé InChI |
KUEOLWDUVOFOJE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


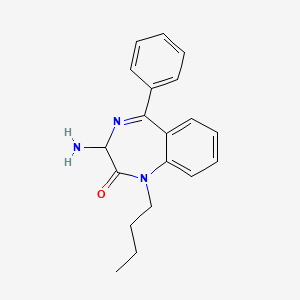
![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
phosphanium bromide](/img/structure/B12528337.png)
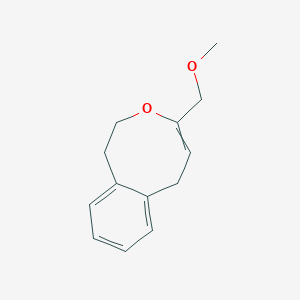
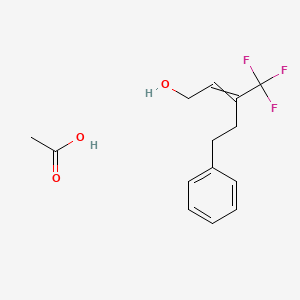
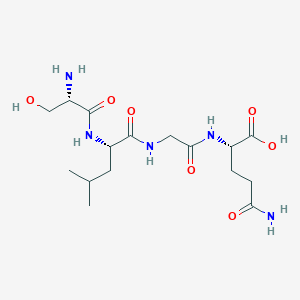
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)
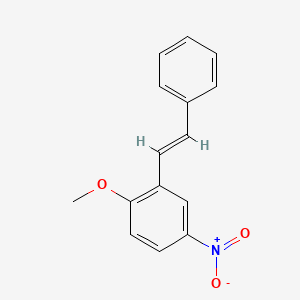
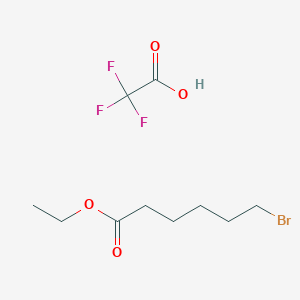
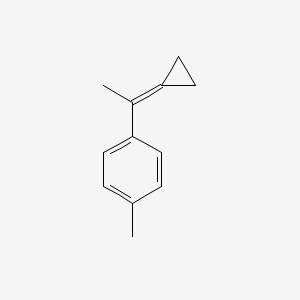
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
stannane](/img/structure/B12528426.png)
